Dibromoacetaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for other chemicals: Dibromoacetaldehyde can serve as a building block for the synthesis of various other organic compounds. Its reactive aldehyde group and two bromine atoms allow for diverse chemical transformations. For instance, DBDMA can be used to synthesize heterocyclic compounds, which are ring-shaped molecules containing atoms other than carbon in the ring structure. These heterocyclic compounds have various applications in medicinal chemistry and materials science [].

Biological Studies:

- Protein crosslinking: Dibromoacetaldehyde can act as a protein crosslinking agent. This means it can form covalent bonds between two protein molecules, linking them together. This technique is valuable in studying protein-protein interactions, which are crucial for many cellular processes [].

- Antimicrobial activity: Some studies have shown that Dibromoacetaldehyde exhibits antimicrobial activity against certain bacteria and fungi []. However, further research is needed to understand the mechanisms of this activity and its potential applications in developing new antimicrobial agents.

Material Science:

- Polymer precursor: Dibromoacetaldehyde has been explored as a potential precursor for the synthesis of certain polymers. These polymers, due to the presence of bromine atoms, could possess unique flame-retardant properties []. However, this application is still under development, and further research is needed to optimize the synthesis and properties of these polymers.

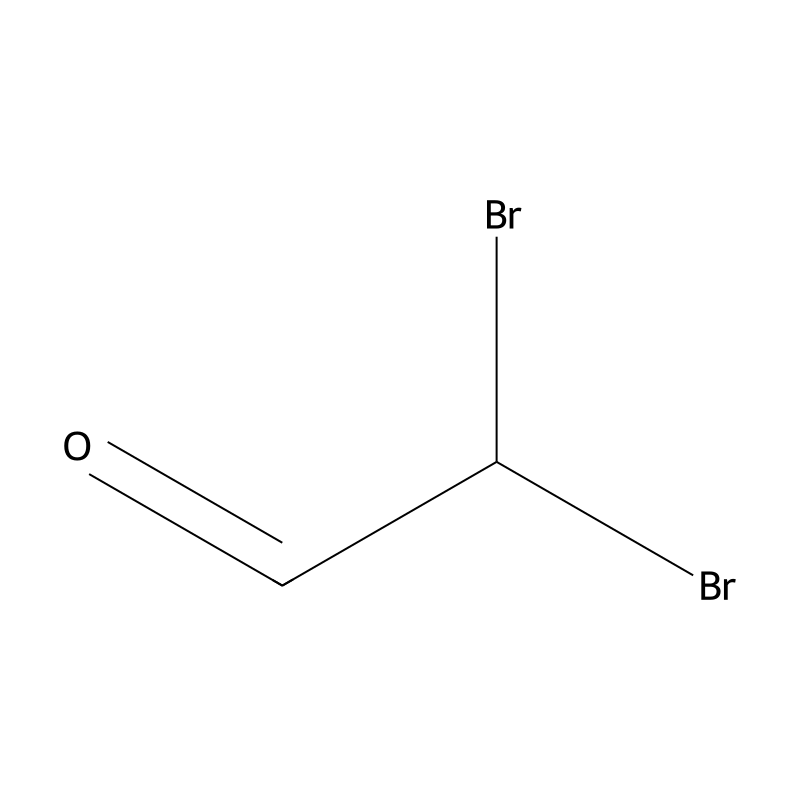

Dibromoacetaldehyde, also known as 2,2-dibromoacetaldehyde, is an organobromine compound with the chemical formula C₂H₂Br₂O. It features two bromine atoms attached to the carbon adjacent to the aldehyde functional group. This compound is a colorless liquid at room temperature and has a pungent odor. It is primarily recognized for its reactivity due to the presence of the aldehyde and bromine functionalities, making it useful in various chemical syntheses.

Dibromoacetaldehyde does not have a well-defined mechanism of action in biological systems. Its primary use in scientific research involves environmental analysis and organic synthesis, where its reactivity plays a key role.

Dibromoacetaldehyde is a hazardous compound due to its:

- Toxicity: Limited data exists, but it is likely to be toxic upon inhalation, ingestion, or skin contact.

- Flammability: Flammable liquid [].

- Reactivity: Reacts with strong acids and bases, releasing toxic fumes.

Safety precautions when handling dibromoacetaldehyde include:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator.

- Working in a well-ventilated fume hood.

- Handling the compound in small quantities and disposing of waste properly according to local regulations.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines or thiourea to form imines or thiosemicarbazones, respectively.

- Halogenation: The bromine atoms can be replaced by other halogens or functional groups under specific conditions.

For example, dibromoacetaldehyde can react with thiourea to yield 4H-1,3,4-thiadiazine derivatives .

Dibromoacetaldehyde exhibits biological activity that has been studied in various contexts:

- Antimicrobial Properties: Some studies suggest that dibromoacetaldehyde has potential antimicrobial effects against certain bacteria and fungi.

- Toxicity: It is essential to note that dibromoacetaldehyde is toxic and can cause irritation upon exposure. Its safety profile requires careful handling in laboratory settings.

Dibromoacetaldehyde can be synthesized through several methods:

- Bromination of Acetaldehyde: Acetaldehyde can be treated with bromine in the presence of a catalyst to introduce bromine atoms at the 2-position.

- Reactions with Brominating Agents: Using agents like phosphorus tribromide or thionyl bromide on acetaldehyde can yield dibromoacetaldehyde.

- Acetalization Reactions: The reaction of bromoacetaldehyde diethyl acetal with specific reagents can also produce dibromoacetaldehyde derivatives .

Dibromoacetaldehyde finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

- Research: Used in laboratories for studying reaction mechanisms involving aldehydes and halogenated compounds.

- Biochemical Studies: Its reactivity allows for exploration in biochemical pathways involving halogenated substrates.

Interaction studies involving dibromoacetaldehyde focus on its reactivity with biological molecules:

- Protein Interactions: Research indicates that dibromoacetaldehyde may interact with amino acids and proteins, potentially affecting their structure and function.

- Enzyme Inhibition: Some studies have suggested that it could inhibit certain enzymes, although detailed mechanisms remain under investigation.

Dibromoacetaldehyde shares similarities with other halogenated aldehydes. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Bromoacetaldehyde | C₂H₃BrO | Contains one bromine atom; less reactive than dibromo variant. |

| Chloroacetaldehyde | C₂H₃ClO | Contains chlorine instead of bromine; different reactivity profile. |

| Iodoacetaldehyde | C₂H₃IO | Contains iodine; generally more reactive due to larger atomic size. |

| Tribromoacetic acid | C₂Br₃O₂ | More heavily brominated; used in different applications such as herbicides. |

Dibromoacetaldehyde's unique characteristic lies in its dual bromination at the alpha position relative to the aldehyde group, enhancing its electrophilicity compared to its mono-brominated counterparts.